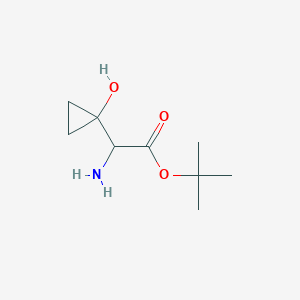

1-(Boc-aminomethyl)cyclopropan-1-ol

Description

Significance of Cyclopropanol (B106826) Scaffolds as Versatile Synthons in Modern Organic Chemistry

Cyclopropane (B1198618) rings are a prominent feature in numerous natural products and pharmaceutical drugs, valued for the three-dimensional character and conformational rigidity they introduce into a molecule. nih.gov The cyclopropane motif is, in fact, the tenth most common ring system found in small-molecule drugs. nih.gov The inherent ring strain of cyclopropanols makes them particularly useful as synthetic intermediates. This strain can be strategically released in ring-opening reactions, providing access to a variety of functionalized acyclic structures that might be challenging to synthesize through other methods. rsc.org The development of new methods for constructing and functionalizing cyclopropanols is an active area of research, highlighting their importance as versatile synthons in synthetic methodology. rsc.orgnih.gov

The unique steric and electronic properties of cyclopropane fragments allow for the creation of potent and biologically active pharmacophores. researchgate.net Their incorporation into drug candidates can lead to improved metabolic stability, enhanced target binding potency, and reduced off-target effects. bohrium.com

Role of N-Boc Protection in Amine Functionalization Strategies and Synthetic Versatility

The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines in organic synthesis. scispace.comnih.gov Its popularity is due to its stability under a broad range of reaction conditions, including basic and nucleophilic environments, as well as its resistance to catalytic hydrogenation. scispace.comnih.gov This stability allows for chemical modifications to be carried out on other parts of a molecule without affecting the protected amine.

The Boc group is readily introduced using di-tert-butyl dicarbonate, often under mild, catalyst-free conditions. nih.govresearchgate.net Crucially, the Boc group can be easily removed under mild acidic conditions, which preserves many other functional groups within a molecule. nih.govnih.gov This orthogonality makes the Boc group a cornerstone of modern synthetic strategies, particularly in the multi-step synthesis of complex molecules like peptides and pharmaceuticals. chemimpex.comchemicalbook.com The chemoselectivity of N-Boc protection is another key advantage; it allows for the selective protection of amine groups in the presence of other nucleophilic functionalities such as hydroxyl groups. scispace.comnih.gov

Conceptual Framework for Investigating the Chemical Compound 1-(Boc-aminomethyl)cyclopropan-1-ol

The investigation of this compound is framed by its potential as a bifunctional building block. The presence of the Boc-protected aminomethyl group and the cyclopropanol moiety within the same molecule offers multiple avenues for synthetic diversification. The cyclopropanol can undergo ring-opening reactions to generate linear carbon chains with specific functional groups, while the protected amine provides a handle for the introduction of nitrogen-containing substituents after deprotection.

This compound serves as a valuable intermediate in the synthesis of more complex molecules where the cyclopropyl (B3062369) unit can impart desirable pharmacological properties. chemimpex.com For instance, related structures like 1-(Boc-amino)cyclopropanecarboxylic acid are used in the synthesis of therapeutic agents. chemicalbook.com The strategic unmasking of the amine and the selective reaction of the cyclopropanol hydroxyl group allow for a stepwise and controlled elaboration of the molecular structure.

Chemical and Physical Properties of this compound

The following table summarizes some of the key physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 887577-30-2 |

| Molecular Formula | C9H17NO3 |

| Molecular Weight | 187.24 g/mol |

Data sourced from Merck. sigmaaldrich.com

Related Compounds and Their Properties

The structural motifs found in this compound are present in a variety of other important chemical compounds used in organic synthesis.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 1-(Aminomethyl)cyclopropan-1-ol | 74592-33-9 | C4H9NO | 87.12 | The de-protected parent amine of the title compound. nih.gov |

| 1-(Boc-amino)cyclopropanecarboxylic acid | 88950-64-5 | C9H15NO4 | 201.22 | A related cyclopropane building block used in the synthesis of PI3K inhibitors. chemicalbook.com |

| [1-[(Boc-amino)methyl]cyclopropyl]methanol | 153248-46-5 | C10H19NO3 | 201.26 | A related building block with a hydroxymethyl group instead of a hydroxyl group on the cyclopropane ring. bldpharm.com |

| tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate | 1211586-09-2 | C11H20N2O2 | 212.29 | A spirocyclic compound containing a Boc-protected amine. sigmaaldrich.combldpharm.comsigmaaldrich.comambeed.com |

| 1-(Boc-amino)-1-aminomethyl cyclopentane (B165970) | 889949-09-1 | C11H22N2O2 | 214.30 | A cyclopentane analog with a Boc-protected amine. sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17NO3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

tert-butyl 2-amino-2-(1-hydroxycyclopropyl)acetate |

InChI |

InChI=1S/C9H17NO3/c1-8(2,3)13-7(11)6(10)9(12)4-5-9/h6,12H,4-5,10H2,1-3H3 |

InChI Key |

KYGHBOWJOTVQCV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1(CC1)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Boc Aminomethyl Cyclopropan 1 Ol and Analogous Structures

Strategies for Cyclopropanol (B106826) Ring Formation

The construction of the sterically demanding cyclopropanol core is a key challenge in the synthesis of the target molecule. Several powerful methodologies have been employed for this purpose.

The Kulinkovich reaction is a powerful method for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. nrochemistry.comorganic-chemistry.org This reaction proceeds through the formation of a titanacyclopropane intermediate, which then reacts with the ester to form the cyclopropanol product. organic-chemistry.orgwikipedia.org

The generally accepted mechanism involves the reaction of two equivalents of a Grignard reagent with a titanium(IV) alkoxide to generate an unstable dialkyltitanium species. This species undergoes β-hydride elimination to form a titanacyclopropane. organic-chemistry.org The titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester to yield the cyclopropanol after hydrolysis. organic-chemistry.org An improved process for preparing 1-methylcyclopropanol using the Kulinkovich reaction has been described, highlighting the utility of titanium tetramethoxide as a catalyst to minimize side product formation. nih.gov

A modification of this reaction, known as the Kulinkovich-de Meijere reaction, allows for the synthesis of cyclopropylamines from amides. organic-chemistry.org

Table 1: Key Features of the Kulinkovich Reaction

| Feature | Description |

| Reactants | Esters and Grignard reagents (e.g., ethyl or higher) |

| Catalyst | Titanium(IV) alkoxides (e.g., Ti(OiPr)4) organic-chemistry.org |

| Key Intermediate | Titanacyclopropane organic-chemistry.orgwikipedia.org |

| Product | Substituted cyclopropanols wikipedia.org |

| Advantages | Tolerates a range of functional groups including ethers, sulfides, and amides. wikipedia.org |

The Simmons-Smith reaction is a classic and widely used method for the cyclopropanation of alkenes. nih.govtcichemicals.comorganicchemistrytutor.com It involves the use of an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple (Zn-Cu). organicchemistrytutor.comwikipedia.org This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. organicchemistrytutor.com

The reaction proceeds via a concerted mechanism where the methylene (B1212753) group is delivered to both carbons of the double bond simultaneously. organicchemistrytutor.com A significant advantage of the Simmons-Smith reaction is its tolerance for a wide variety of functional groups, including alcohols, ethers, and carbonyls. tcichemicals.com

Modifications to the original protocol have been developed to enhance reactivity and broaden its scope. The Furukawa modification utilizes diethylzinc (Et2Zn) in place of the zinc-copper couple, which can improve yields and reactivity. tcichemicals.comwikipedia.org Other variations involve replacing the iodide ligand on the zinc with more electron-withdrawing groups, which can facilitate the cyclopropanation of unactivated alkenes without the need for a directing group. organic-chemistry.org

Table 2: Comparison of Simmons-Smith Reaction Variants

| Reagent System | Description |

| CH2I2, Zn-Cu | The original Simmons-Smith conditions. wikipedia.org |

| CH2I2, Et2Zn | Furukawa modification, often more reactive. tcichemicals.com |

| CF3CO2ZnCH2I | Shi's reagent, can cyclopropanate alkenes without a directing group. rsc.org |

Enzymatic kinetic resolution is a powerful strategy for obtaining enantiomerically pure compounds. This technique relies on the ability of enzymes, such as lipases, to selectively catalyze the transformation of one enantiomer in a racemic mixture at a much higher rate than the other. researchgate.net This results in the separation of the two enantiomers, providing access to optically pure starting materials or products.

Lipases are frequently employed for the kinetic resolution of racemic alcohols through enantioselective acylation. mdpi.comscielo.br For instance, Candida antarctica lipase B (CALB) has been successfully used in the kinetic resolution of tertiary bicyclic alcohols. scielo.br The choice of acyl donor, solvent, and enzyme-to-substrate ratio are critical parameters that can be optimized to achieve high conversions and excellent enantiomeric excess. scielo.br

Recent studies have shown that ionic liquids can enhance the enantioselectivity of enzymatic reactions, providing a "green" alternative to traditional organic solvents. mdpi.com

Achieving high levels of stereocontrol in the formation of the cyclopropane ring is crucial for the synthesis of complex molecules. Substrate-directed approaches, where a functional group within the starting material guides the stereochemical outcome of the reaction, are particularly effective. acs.org

For example, the Simmons-Smith cyclopropanation of allylic amines and carbamates can proceed with high diastereoselectivity. rsc.org The directing effect of the nitrogen-containing group influences the facial selectivity of the cyclopropanation. Interestingly, the choice of protecting group on the nitrogen can reverse the diastereoselectivity. Cyclopropanation of 3-(N,N-dibenzylamino)cyclohexene yields the syn-cyclopropane, whereas the corresponding N-Boc protected compound gives the anti-cyclopropane exclusively. rsc.org

Other methods for diastereoselective cyclopropanation include the reaction of lithiated 1,1-diborylalkanes with α-halo or α-tosyl aziridines to produce borylated (aminomethyl)cyclopropanes with high diastereoselectivity. nih.govtymcdonald.com Additionally, the 1,3-dipolar cycloaddition of diazomethane to chiral dehydroamino acids has been shown to be a highly stereoselective method for the synthesis of cyclopropane amino acids. nih.govdoi.org

Introduction and Manipulation of the Boc-aminomethyl Moiety

The Boc (tert-butoxycarbonyl) protecting group is widely used in organic synthesis to temporarily block the reactivity of amine functional groups. wikipedia.org Its stability under a variety of conditions and its facile removal under acidic conditions make it an ideal choice for multi-step syntheses. organic-chemistry.org

The most common method for the introduction of a Boc group onto an amine involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O). sigmaaldrich.comfishersci.co.ukjk-sci.com This reaction is typically carried out in the presence of a base, such as triethylamine (TEA) or sodium hydroxide, to neutralize the acidic byproduct. fishersci.co.ukjk-sci.com

A variety of solvents can be used for this transformation, including tetrahydrofuran (THF), methanol (B129727), and water. fishersci.co.uk Catalyst-free N-Boc protection of amines has been developed using environmentally friendly media like PEG-400 or even under solvent-free conditions. researchgate.net

The reaction generally proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks one of the carbonyl carbons of Boc2O. jk-sci.comchemistrysteps.com The resulting intermediate then collapses to form the N-Boc protected amine and a tert-butyl carbonate species, which decomposes to carbon dioxide and tert-butoxide. jk-sci.com

Table 3: Common Reagents and Conditions for N-Boc Protection

| Reagent | Base | Solvent | Key Features |

| Boc2O | Triethylamine (TEA) | Tetrahydrofuran (THF) | Standard anhydrous conditions. jk-sci.com |

| Boc2O | Sodium Hydroxide | Water/THF | Aqueous conditions, suitable for many amines. wikipedia.org |

| Boc2O | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Can be used for less nucleophilic amines. wikipedia.org |

| Boc2O | None (catalyst-free) | PEG-400 or solvent-free | "Green" and efficient methods. researchgate.net |

Stereocontrolled Introduction of the Aminomethyl Group

Achieving stereocontrol in the synthesis of substituted cyclopropanes is crucial for their application in pharmaceuticals and other bioactive molecules. Several methods have been developed for the diastereoselective introduction of an aminomethyl group or its precursors onto a cyclopropane ring.

One prominent method is the Simmons-Smith cyclopropanation of allylic amines or carbamates. The stereochemical outcome of this reaction can be directed by the choice of reagent and the nature of the nitrogen-protecting group. For instance, the cyclopropanation of 3-(N,N-dibenzylamino)cyclohexene using either the Wittig-Furukawa reagent (Zn(CH₂I)₂) or Shi's reagent (CF₃CO₂ZnCH₂I) results in the formation of the syn-cyclopropane as a single diastereoisomer. This is attributed to the chelating effect of the dibenzylamino group, which directs the methylene transfer to the same face of the double bond. nih.gov

Conversely, when a tert-butoxycarbonyl (Boc) protecting group is used, as in 3-(N-tert-butoxycarbonylamino)cyclohexene, cyclopropanation with Shi's reagent exclusively yields the anti-cyclopropane. nih.gov In this case, steric hindrance from the bulky Boc group likely directs the reagent to the opposite face of the double bond. This stereodivergent approach allows for selective access to either diastereomer of the corresponding aminocyclopropane. nih.govresearchgate.net

Another advanced strategy involves the highly diastereoselective synthesis of borylated (aminomethyl)cyclopropanes . This method utilizes the reaction of lithiated 1,1-diborylalkanes with α-halo or α-tosyl aziridines. tymcdonald.com This reaction proceeds with high levels of diastereoselectivity, enabling the control of up to three stereocenters in a single step. The resulting borylated cyclopropanes are versatile intermediates where the boron moiety can be subsequently oxidized to afford the corresponding cyclopropanol, thus introducing the hydroxyl group after the stereocontrolled formation of the aminomethyl-substituted cyclopropane ring. tymcdonald.com

The table below summarizes the diastereoselective cyclopropanation of an allylic carbamate (B1207046), illustrating the influence of the reagent on the stereochemical outcome.

| Substrate | Reagent | Product | Diastereomeric Ratio (dr) |

| 3-(N-tert-butoxycarbonylamino)cyclohexene | Zn(CH₂I)₂ | syn-bicyclo[4.1.0]heptan-2-ylcarbamate | >95:5 |

| 3-(N-tert-butoxycarbonylamino)cyclohexene | CF₃CO₂ZnCH₂I | anti-bicyclo[4.1.0]heptan-2-ylcarbamate | >95:5 |

This table is based on findings for analogous cyclic systems and demonstrates the principle of stereodivergent cyclopropanation. researchgate.net

Integration of Boc-Aminomethyl Functionality into Cyclopropanol Precursors

A direct and efficient method for integrating the Boc-aminomethyl functionality into the final cyclopropanol structure is to start with a precursor that already contains this moiety. The Kulinkovich reaction is particularly well-suited for this purpose. wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction synthesizes cyclopropanols from carboxylic esters by treatment with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. wikipedia.orgorganic-chemistry.org

The generally accepted mechanism involves the in situ formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst. wikipedia.orgorganic-chemistry.org This titanacyclopropane then reacts with the ester, behaving as a 1,2-dicarbanion equivalent, to generate the cyclopropanol product after hydrolysis. wikipedia.orgorganic-chemistry.org

A key advantage of the Kulinkovich reaction for the synthesis of 1-(Boc-aminomethyl)cyclopropan-1-ol is its tolerance of the tert-butyl carbamate (Boc) protecting group. wikipedia.org While many nitrogen-containing functional groups are not compatible with the reaction conditions, N-Boc derivatives have been shown to survive the transformation. wikipedia.org This allows for a convergent synthetic approach where an ester of a Boc-protected amino acid, such as methyl 2-((tert-butoxycarbonyl)amino)acetate, can be used as the starting material.

The general scheme for this synthesis is as follows:

Starting Material: An ester containing the Boc-aminomethyl group (e.g., R-OOC-CH₂-NHBoc).

Reagents: A Grignard reagent with at least one β-hydrogen (e.g., Ethylmagnesium bromide) and a titanium(IV) alkoxide catalyst (e.g., Ti(OiPr)₄).

Product: this compound.

The table below outlines the key components for this synthetic transformation.

| Component | Role | Example |

| Substrate | Provides the Boc-aminomethyl backbone | Methyl 2-((tert-butoxycarbonyl)amino)acetate |

| Grignard Reagent | Forms the titanacyclopropane intermediate | Ethylmagnesium bromide (EtMgBr) |

| Catalyst | Mediates the cyclopropanation | Titanium(IV) isopropoxide (Ti(OiPr)₄) |

| Solvent | Reaction medium | Diethyl ether (Et₂O) or Tetrahydrofuran (THF) |

This approach integrates the required functionalities into the precursor, streamlining the synthesis of the target compound.

Convergent and Divergent Synthetic Pathways to the Chemical Compound this compound

The synthesis of this compound can be designed using both convergent and divergent strategies, providing flexibility in accessing the target molecule and its analogs.

A divergent synthesis , on the other hand, starts from a common intermediate that can be elaborated into a variety of different products. A synthetic route involving borylated (aminomethyl)cyclopropanes exemplifies a divergent approach. tymcdonald.com

The key steps in this divergent pathway are:

Formation of a common intermediate: A diastereoselective reaction between a lithiated 1,1-diborylalkane and a protected aziridine derivative yields a borylated (aminomethyl)cyclopropane. tymcdonald.com

Diversification: This common intermediate possesses both a protected amine and a boron handle, allowing for a range of subsequent chemical transformations.

Oxidation of the carbon-boron bond (e.g., with sodium perborate or hydrogen peroxide) yields the desired this compound.

The boron and amine functionalities can be used in other reactions, such as Suzuki-Miyaura cross-coupling or further functionalization of the amine, to produce a library of related compounds.

This divergent strategy is particularly valuable for exploring structure-activity relationships in drug discovery, as it allows for the efficient generation of multiple analogs from a single, advanced intermediate.

The following table compares the key features of these two synthetic strategies for accessing this compound.

| Feature | Convergent Pathway (Kulinkovich Reaction) | Divergent Pathway (via Borylated Intermediates) |

| Key Strategy | Late-stage combination of key fragments. | Elaboration of a common intermediate into multiple products. |

| Key Intermediate | Titanacyclopropane (in situ). | Borylated (aminomethyl)cyclopropane. |

| Efficiency | Often higher overall yield for a single target. | Efficient for generating a library of analogs. |

| Flexibility | Less flexible for producing diverse analogs. | Highly flexible for late-stage diversification. |

Reactivity and Transformational Chemistry of 1 Boc Aminomethyl Cyclopropan 1 Ol

Ring-Opening Reactions of the Cyclopropanol (B106826) Core

The C-C bond cleavage of cyclopropanols is a well-established area of research, offering pathways to valuable synthetic intermediates. nih.gov The reactivity of the cyclopropanol moiety in 1-(Boc-aminomethyl)cyclopropan-1-ol is primarily dictated by the relief of ring strain. This process can be initiated through several key mechanisms, including the formation of homoenolates, β-keto radicals, or through acid-catalyzed pathways. nih.gov

Transition Metal-Catalyzed Ring-Opening Transformations

Transition metals are highly effective catalysts for the selective cleavage of C-C bonds in cyclopropanols. nih.gov These metals can engage the cyclopropanol in various ways, often initiating the reaction by coordinating to the hydroxyl group. This interaction facilitates the ring-opening to form key intermediates like metal homoenolates or β-carbon-centered radicals, which can then participate in a range of coupling and functionalization reactions.

Copper catalysts are widely used for the aerobic ring-opening oxidation of cyclopropanols. researchgate.net These processes can be tuned to produce different products, such as β-aminoketones or β-enaminones, depending on the choice of nitrogen-containing ligands. researchgate.net For a substrate like this compound, a copper-catalyzed intramolecular reaction could potentially lead to the formation of cyclic amine derivatives.

Another significant copper-catalyzed transformation is the ring-opening cyanation, which provides an efficient route to β-cyano ketones. acs.org This reaction proceeds under mild conditions and exhibits good functional group tolerance. Mechanistic studies suggest the reaction may involve a free radical pathway. acs.org

Table 1: Overview of Copper-Catalyzed Cyclopropanol Ring-Opening Reactions

| Reaction Type | Catalyst System (General) | Product Type | Mechanistic Insight |

|---|---|---|---|

| Aerobic Oxidation | Copper complexes with N-ligands | β-Aminoketones, β-Enaminones | Ligand-tuned product specificity researchgate.net |

Palladium catalysis is a powerful tool for the ring-opening of strained carbocycles. While direct studies on this compound are limited, extensive research on related systems, such as cyclopropanated 7-oxabenzonorbornadienes, provides valuable insights. acs.orgthieme-connect.com These reactions typically employ a palladium(II) catalyst, like PdCl₂(CH₃CN)₂, and proceed via the attack of a nucleophile. acs.orgthieme-connect.com

In these systems, the reaction involves the cleavage of a C-C bond in the cyclopropane (B1198618) ring, followed by further transformations to yield substituted naphthalene (B1677914) derivatives. thieme-connect.com The optimal conditions often involve 10 mol % of the palladium catalyst in an alcohol solvent, which acts as the nucleophile. acs.orgthieme-connect.com This precedent suggests that this compound could undergo similar palladium-catalyzed ring-opening reactions when treated with various nucleophiles.

Table 2: Representative Conditions for Palladium-Catalyzed Ring-Opening of Strained Systems

| Catalyst | Loading (mol %) | Solvent/Nucleophile | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|

| PdCl₂(CH₃CN)₂ | 10 | Methanol (B129727) | 60-90 °C | up to 92% | acs.orgthieme-connect.com |

| Pd(OAc)₂ | 10 | Methanol | 90 °C | Variable | thieme-connect.com |

Nickel-catalyzed reactions have emerged as a practical method for forming alkyl-alkyl bonds through the cross-coupling of cyclopropanols. acs.org These reactions often involve the activation of both C-C and C-N bonds, providing a pathway to β-alkyl ketones. acs.org Nickel catalysts can also promote the ring-opening allylation of cyclopropanols with allylic carbonates under neutral conditions. nih.gov The mechanism is believed to involve the formation of a nickel homoenolate intermediate, followed by C-C reductive elimination. nih.gov This approach allows for the synthesis of a variety of δ,ε-unsaturated ketones. elsevierpure.com Furthermore, nickel-catalyzed cross-coupling reactions with electrophiles containing boron or silicon have been developed, yielding γ-carbonyl alkylboronates and alkylsilanes. rsc.org

Cobalt catalysts are effective in promoting divergent coupling reactions between cyclopropanols and unsaturated partners like alkynes and allenes. acs.orgnih.gov These reactions can be directed to form either β-alkenyl ketones or cyclopentenols, with the outcome controlled by the reaction conditions, particularly the solvent. nih.govthieme-connect.com The mechanism is proposed to proceed through a cobalt homoenolate intermediate, which then undergoes migratory insertion with the alkyne or allene. acs.orgnih.gov The counterion of the cobalt salt can also influence the chemoselectivity, leading to either alkylative ring-opening or hydroalkylation products when reacting with oxabicyclic alkenes. thieme-connect.com

Table 3: Nickel and Cobalt-Catalyzed Cyclopropanol Transformations

| Metal | Reaction Type | Coupling Partner | Product Type | Key Intermediate |

|---|---|---|---|---|

| Nickel | Deaminative Alkylation | Katritzky Salts | β-Alkyl Ketones | Nickel Homoenolate |

| Nickel | Allylation | Allylic Carbonates | δ,ε-Unsaturated Ketones | Nickel Homoenolate nih.gov |

| Cobalt | β-Alkenylation | Internal Alkynes | β-Alkenyl Ketones | Cobalt Homoenolate nih.gov |

| Cobalt | [3+2] Annulation | Internal Alkynes | Cyclopentenols | Cobalt Homoenolate nih.gov |

Iron catalysts offer an inexpensive and environmentally benign option for promoting the ring-opening of cyclopropanols. nih.gov These reactions often proceed via radical pathways. For instance, iron can catalyze the oxidative ring-opening and homocoupling of cyclopropanols to produce symmetrical 1,6-diketones under aerobic conditions. researchgate.net Iron catalysis also enables the 1,6-conjugate addition of cyclopropanol-derived radicals to p-quinone methides, forming C-C bonds under mild conditions. nih.gov Additionally, iron catalysts can facilitate three-component reactions involving cyclopropanols, alkenes, and tert-butyl hydroperoxide (TBHP) to yield 5-oxo peroxides. acs.org

Manganese catalysts are also highly effective in mediating oxidative ring-opening reactions. A manganese-catalyzed coupling of cyclopropanols with enones provides an efficient route to 1,6-diketones. nih.govacs.orgorganic-chemistry.org DFT calculations on Mn(III)-catalyzed reactions suggest that the process is more likely to proceed through a metal-bound radical mechanism rather than a free radical pathway. rsc.org This involves the formation of a Mn(II)-bound alkyl radical intermediate, which offers potential for controlling reaction diversity and stereoselectivity. rsc.org

Table 4: Iron and Manganese-Catalyzed Oxidative Ring-Opening Reactions

| Metal | Reaction Type | Coupling Partner / Reagent | Product Type | Mechanistic Feature |

|---|---|---|---|---|

| Iron | Oxidative Homocoupling | Air (oxidant) | Symmetrical 1,6-Diketones | Radical pathway researchgate.net |

| Iron | 1,6-Conjugate Addition | p-Quinone Methides | Substituted Phenols | Alkyl radical addition nih.gov |

| Iron | Three-component Reaction | Alkenes, TBHP | 5-Oxo Peroxides | Radical pathway acs.org |

| Manganese | Coupling | Enones | 1,6-Diketones | Radical-mediated nih.govacs.org |

Organozinc-Promoted Ring-Opening Reactions

Organozinc reagents can be used to promote the regioselective ring-opening of cyclopropanols to afford α-methyl substituted ketones. The reaction is thought to proceed through the formation of a zinc alkoxide, which subsequently undergoes ring-opening to generate a zinc homoenolate intermediate. This reactive species can then be trapped to form the final ketone product. While zinc homoenolates of esters are well-studied, those derived from ketones are less common, making this a noteworthy transformation. The process can be initiated by treating the cyclopropanol with a dialkylzinc reagent.

A plausible mechanism involves the initial reaction between the cyclopropanol and the dialkylzinc to form a zinc alkoxide and an alkane byproduct. This step is analogous to the accepted mechanism of the Simmons-Smith cyclopropanation of allylic alcohols. The zinc alkoxide then rearranges to open the cyclopropane ring, forming the more stable zinc homoenolate, which is then protonated upon workup to give the ketone.

Radical-Mediated Ring-Opening Pathways

The cyclopropanol motif can undergo ring-opening via homolytic cleavage of a C-C bond, generating a β-keto radical. This process can be initiated by various radical precursors or through photoredox catalysis. The resulting radical species can then participate in a range of intermolecular and intramolecular reactions.

One common method involves the one-electron oxidation of the cyclopropanol oxygen, which triggers the fragmentation of the cyclopropane ring. This generates a distonic radical cation, which can be trapped by various nucleophiles. For instance, the use of photoredox catalysts can facilitate the ring-opening of cyclopropanols and their subsequent reaction with electron-deficient olefins to form δ-keto products.

Table 1: Examples of Radical-Mediated Ring-Opening Reactions

| Reactant | Catalyst/Conditions | Product Type |

| Cyclopropanol | Mn(OAc)₃ | β-Keto radical |

| Cyclopropanol | CAN | β-Keto radical |

| Cyclopropanol & Alkene | Ru(bpy)₃²⁺, light | δ-Keto compound |

Acid- and Base-Catalyzed Ring-Opening Mechanisms

Both acids and bases can effectively catalyze the ring-opening of this compound.

Acid-Catalyzed Ring-Opening: In the presence of an acid, the hydroxyl group is protonated, forming a good leaving group (water). Departure of water generates a cyclopropylcarbinyl cation. This highly unstable intermediate can undergo rapid rearrangement to a more stable homoallyl cation or be trapped by a nucleophile, leading to the formation of a ring-opened product. The regioselectivity of the ring-opening is influenced by the substitution pattern on the cyclopropane ring.

Base-Catalyzed Ring-Opening: Under basic conditions, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide can then undergo a retro-aldol-type reaction, leading to the cleavage of one of the adjacent C-C bonds and the formation of a β-keto carbanion. This carbanion can then be protonated or react with an electrophile.

Stereoretentive and Stereoselective Ring-Opening Strategies

The stereochemistry of the ring-opening reaction can be controlled to achieve stereoretentive or stereoselective outcomes. For instance, the ring-opening of chiral, non-racemic cyclopropanols can proceed with high stereoselectivity, allowing for the synthesis of enantiomerically enriched products.

Stereoretentive ring-opening has been observed in reactions where the cyclopropylcarbinyl cation is trapped intramolecularly before it has a chance to racemize. Furthermore, the use of chiral catalysts or auxiliaries can induce stereoselectivity in the ring-opening of prochiral cyclopropanols.

Rearrangement Reactions Involving the Cyclopropanol Unit

The strained cyclopropanol ring is prone to various rearrangement reactions, which can be synthetically useful for constructing more complex molecular skeletons.

Cyclopropyl (B3062369) Carbinol Rearrangements

The acid-catalyzed formation of a cyclopropylcarbinyl cation from this compound can initiate a cascade of rearrangements. The cyclopropylcarbinyl cation is in equilibrium with the homoallyl and cyclobutyl cations. The distribution of products depends on the reaction conditions and the stability of the respective carbocations. This rearrangement is a powerful tool for accessing homoallylic alcohols and cyclobutanone (B123998) derivatives.

Sigmatropic Rearrangements of Cyclopropenylcarbinol Derivatives

While not a direct reaction of this compound itself, its derivatives can participate in sigmatropic rearrangements. For example, conversion of the cyclopropanol to a cyclopropenylcarbinol derivative would open up pathways for-sigmatropic rearrangements like the Cope or Claisen rearrangement. These pericyclic reactions proceed through a concerted mechanism and are governed by orbital symmetry rules, often exhibiting high stereospecificity.

Ring Expansion Reactions of Cyclopropanols

The ring expansion of cyclopropanols to cyclobutanones is a well-established transformation. This can be achieved through various methods, including treatment with electrophilic halogenating agents or transition metal catalysts. The reaction typically proceeds via the formation of a halohydrin intermediate, which then undergoes a 1,2-carbon migration to expand the ring.

For example, treatment of a cyclopropanol with N-chlorosuccinimide (NCS) can lead to the formation of a β-chloro ketone, which can then be treated with a base to induce ring expansion to a cyclobutanone.

Table 2: Reagents for Ring Expansion of Cyclopropanols

| Reagent | Product Type |

| N-Chlorosuccinimide (NCS) | β-Chloro ketone / Cyclobutanone |

| Pyridinium tribromide | β-Bromo ketone / Cyclobutanone |

| FeCl₃ | β-Keto ester (with trapping agent) |

Transformations of the Boc-aminomethyl Group

The transformations involving the Boc-aminomethyl group are central to the synthetic utility of this compound. These reactions can be broadly categorized into the cleavage of the Boc protecting group and the subsequent reactions of the liberated primary amine.

N-Boc Deprotection Strategies and Chemoselectivity Considerations

Standard N-Boc deprotection is typically achieved under acidic conditions. nih.gov The mechanism involves the protonation of the carbamate (B1207046) carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene (B52900) and carbon dioxide. Common reagents for this transformation include strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate. nih.gov While effective, these strong acid conditions could potentially lead to the acid-catalyzed ring-opening of the cyclopropanol, a known reaction pathway for this strained ring system. The presence of the hydroxyl group on the cyclopropane ring may increase its susceptibility to acid-catalyzed rearrangement or cleavage.

To mitigate the risk of undesired side reactions, milder deprotection methods can be employed. These strategies aim to preserve the integrity of the cyclopropanol ring. Recent advancements have explored thermal deprotection methods, which can be performed in the absence of an acid catalyst. nih.gov These reactions are often carried out in solvents like methanol or trifluoroethanol at elevated temperatures and can offer a degree of selectivity based on the electronic nature of the amine. nih.gov For primary alkyl amines, such as the one in the title compound, thermal deprotection generally requires higher temperatures compared to aryl or heteroaryl amines. nih.gov

Another approach involves the use of Lewis acids, which can facilitate Boc group removal under milder conditions than strong Brønsted acids. However, the choice of Lewis acid must be carefully considered to avoid coordination with the cyclopropanol oxygen and subsequent ring-opening.

The chemoselectivity of the deprotection is a critical consideration. The primary concern is the stability of the cyclopropanol ring under the chosen deprotection conditions. While specific studies on the chemoselective deprotection of this compound are not extensively documented in the reviewed literature, general principles of cyclopropanol reactivity suggest that highly acidic conditions should be approached with caution.

A summary of potential N-Boc deprotection strategies is presented in the table below.

| Deprotection Method | Reagents and Conditions | Potential Chemoselectivity Issues | References |

| Strong Acid Catalysis | Trifluoroacetic acid (TFA) in CH₂Cl₂ | Potential for acid-catalyzed ring-opening of the cyclopropanol. | nih.gov |

| Hydrogen chloride (HCl) in dioxane or ethyl acetate | Potential for acid-catalyzed ring-opening of the cyclopropanol. | nih.gov | |

| Thermal Deprotection | Heat in methanol or trifluoroethanol | Generally requires high temperatures for alkyl amines, which could lead to other thermal decomposition pathways. | nih.gov |

| Mild Acid Catalysis | Oxalyl chloride in methanol | Offers a milder alternative, but the reaction mechanism and its effect on the cyclopropanol need to be considered. | --- |

Subsequent Reactions Involving the Unprotected Aminomethyl Moiety

Following the successful deprotection of the Boc group, the resulting primary amine in 1-(aminomethyl)cyclopropan-1-ol becomes available for a variety of subsequent chemical transformations. This primary amine can participate in a wide range of reactions typical for alkylamines, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Common reactions of the unprotected aminomethyl moiety include:

Acylation: The primary amine can be readily acylated with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. This is a fundamental transformation for building larger molecules, including peptides and other biologically active compounds.

Alkylation: The amine can undergo mono- or di-alkylation with alkyl halides or through reductive amination with aldehydes or ketones. Reductive amination, in particular, is a powerful tool for forming C-N bonds under relatively mild conditions.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in medicinal chemistry.

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to ureas and thioureas, respectively. These moieties are also prevalent in pharmacologically active molecules.

Cyclization Reactions: The bifunctional nature of 1-(aminomethyl)cyclopropan-1-ol, possessing both an amine and a hydroxyl group, makes it a potential precursor for the synthesis of heterocyclic systems through intramolecular reactions, although such transformations would be competitive with intermolecular reactions and would depend on the specific reaction conditions.

While the general reactivity of primary amines is well-established, specific examples of these subsequent reactions on 1-(aminomethyl)cyclopropan-1-ol are not widely reported in the surveyed literature. However, the compound's structure suggests its utility as a versatile building block in the synthesis of novel compounds for various applications, including pharmaceuticals and materials science.

Influence of the Boc-aminomethyl Substituent on Cyclopropanol Reactivity and Regioselectivity

The presence of the Boc-aminomethyl substituent at the C1 position of the cyclopropanol ring can be expected to influence the reactivity and regioselectivity of reactions involving the three-membered ring. The steric bulk of the Boc group could hinder the approach of reagents to the cyclopropane ring and the hydroxyl group.

The primary mode of reactivity for cyclopropanols is ring-opening, which can be initiated by acids, bases, or transition metals. In acid-catalyzed ring-opening, the hydroxyl group is protonated, leading to the formation of a carbocation intermediate upon cleavage of a C-C bond of the cyclopropane ring. The stability of the resulting carbocation dictates the regioselectivity of the ring-opening. In the case of this compound, the cleavage of the C1-C2 or C1-C3 bond would lead to a primary carbocation, which is generally disfavored. However, rearrangement reactions could follow.

The electronic effect of the Boc-aminomethyl group is also a factor to consider. The electron-withdrawing nature of the carbamate group might have a modest influence on the electron density of the cyclopropane ring, potentially affecting its susceptibility to electrophilic attack.

Detailed studies specifically investigating the influence of the Boc-aminomethyl substituent on the reactivity of the cyclopropanol in this particular molecule are scarce. However, based on general principles of organic chemistry, it can be inferred that the substituent's steric and electronic properties would play a role in modulating the accessibility and reactivity of the cyclopropanol core.

Mechanistic Investigations and Stereochemical Control

Elucidation of Reaction Pathways and Intermediates in Cyclopropanol (B106826) Transformations

The transformation of cyclopropanols is characterized by the formation of distinct reactive intermediates, primarily metal homoenolates and β-keto radicals, which dictate the subsequent reaction pathways. nih.govacs.org The choice of reagents and reaction conditions determines which intermediate is generated, leading to a diverse range of products.

Metal homoenolates are versatile organometallic intermediates that enable umpolung synthesis of β-functionalized carbonyl compounds. oup.comelsevierpure.com While historically generated from siloxycyclopropanes, unprotected cyclopropanols have emerged as highly attractive precursors for the catalytic generation of these intermediates. elsevierpure.comtohoku.ac.jp The general mechanism involves the reaction of the cyclopropanol with a metal catalyst to form a metal cyclopropoxide. This species then undergoes a ring-opening via β-carbon elimination, driven by the release of ring strain, to yield the metal homoenolate. researchgate.net

This strategy avoids the use of stoichiometric metal salts often required with siloxycyclopropanes and allows for direct, catalytic conversion of cyclopropanols. nih.gov A variety of transition metals have been shown to effectively catalyze this transformation, each imparting unique reactivity.

Table 1: Metals Used in the Catalytic Generation of Homoenolates from Cyclopropanols

| Metal Catalyst System | Type of Transformation | Reference |

|---|---|---|

| Cobalt-diphosphine | Coupling with alkynes | researchgate.netnih.gov |

| Palladium | Arylation | nih.gov |

| Copper | Amination, Allylation | nih.gov |

| Zinc | Hydroxyallylation, Aldehyde additions | nih.govresearchgate.net |

| Group 10 Metals (Ni, Pd, Pt) | General C-C and C-heteroatom bond formation | oup.com |

Experimental and computational studies, such as DFT calculations, have supported the proposed pathway involving the ring opening of a metal cyclopropoxide to a homoenolate intermediate, followed by steps like migratory insertion or protodemetalation. nih.gov

An alternative pathway for cyclopropanol ring-opening involves single-electron transfer (SET) under oxidative conditions, leading to the formation of β-keto radical intermediates. nih.govnih.gov This process typically begins with the abstraction of the hydroxyl hydrogen atom by an oxidant, such as a Mn(III) complex, to form an oxy-radical. nih.gov This intermediate rapidly undergoes homolytic cleavage of one of the adjacent C-C bonds of the cyclopropane (B1198618) ring, again driven by strain release, to generate a β-keto alkyl radical. nih.gov

These highly reactive β-carbonyl radicals can participate in a variety of subsequent reactions, including:

Additions to unsaturated systems: They can be trapped by radical acceptors like aryl isonitriles or α,β-unsaturated amides. nih.gov

Dimerizations: In the absence of an efficient trap, self-coupling can occur. nih.gov

Homolytic aromatic substitution: The radical can add to an aromatic ring, leading to cyclization cascades. nih.gov

The cyclopropane ring can serve as a reporter of the reaction mechanism; ring-opening is indicative of a polar, two-electron pathway, while the formation of a ring-closed product suggests a radical, one-electron pathway. acs.org The generation and trapping of these β-keto radicals have been leveraged to synthesize complex heterocyclic scaffolds like phenanthridines and oxindoles. nih.gov

The distinction between concerted and stepwise reaction mechanisms is fundamental to understanding chemical transformations. psiberg.comdifferencebetween.com A concerted reaction occurs in a single step where all bond breaking and bond forming happens simultaneously through a single transition state. quora.com In contrast, a stepwise reaction proceeds through multiple steps, involving the formation of one or more reactive intermediates. differencebetween.comyoutube.com

In the context of cyclopropanol transformations, many reactions are decidedly stepwise. For instance:

Metal-catalyzed homoenolate formation proceeds through discrete intermediates, including the metal cyclopropoxide and the resulting homoenolate. researchgate.netnih.gov

Radical-mediated reactions involve the sequential formation of an oxy-radical, a β-keto radical, and subsequent addition products. nih.gov

However, certain transformations involving cyclopropanes can exhibit concerted character. Pericyclic reactions, such as some cycloadditions or sigmatropic rearrangements, are classic examples of concerted processes that proceed through a cyclic transition state. psiberg.com The mechanism of a given reaction, whether concerted or stepwise, can be probed using various physical organic chemistry tools, including kinetic isotope effect studies and stereochemical analysis. For example, a reaction that proceeds stereospecifically often suggests a concerted mechanism, whereas a loss of stereochemical information may point to a stepwise pathway involving a longer-lived, freely rotating intermediate.

Regioselectivity and Stereoselectivity in Transformations of Cyclopropanols

Controlling the selectivity of cyclopropanol ring-opening is paramount for their use in targeted synthesis. Regioselectivity dictates which of the two proximal C-C bonds is cleaved, while stereoselectivity controls the three-dimensional arrangement of the resulting product.

For a substituted cyclopropanol, such as 1-(Boc-aminomethyl)cyclopropan-1-ol, the ring-opening can cleave either the C1–C2 or the C1–C3 bond. The outcome of this cleavage is not random but is governed by electronic and steric factors related to the substituents on the cyclopropane ring.

The key factor determining regioselectivity is typically the stability of the intermediate formed upon ring cleavage.

In radical pathways, the C-C bond that cleaves is the one that leads to the formation of the more stable β-keto radical.

In metal-catalyzed pathways, cleavage generally occurs to form the more stable organometallic homoenolate intermediate. This is often the less sterically hindered or more electronically stabilized position. nih.gov

For example, in palladium-catalyzed reactions of aryl-substituted cyclopropanols, the cleavage of the bond between the carbonyl carbon and the more substituted carbon is often favored. nih.gov The nature of the catalyst and ligands can also play a significant role in directing which bond is activated and cleaved. acs.org

Achieving stereocontrol in reactions of cyclopropanols is a significant goal, and asymmetric catalysis has emerged as a powerful strategy. researchgate.netrsc.org This approach uses a chiral catalyst to transform a racemic or achiral cyclopropanol into an enantiomerically enriched product. researchgate.net

Several successful strategies have been developed:

Kinetic Resolution of Racemic Cyclopropanols: A chiral catalyst reacts preferentially with one enantiomer of a racemic cyclopropanol, leaving the other enantiomer unreacted and thus enantiomerically enriched.

Asymmetric Transformations: A chiral catalyst, often a transition metal complex with a chiral ligand, controls the stereochemical outcome of the ring-opening and subsequent bond-forming steps. researchgate.net

Chiral catalysts have been successfully applied in various transformations, including cyclopropanations to form chiral cyclopropanes and subsequent ring-opening reactions. nih.govnih.govacs.org For instance, engineered myoglobin and cytochrome P450 enzymes have been used as biocatalysts for asymmetric cyclopropanation. nih.gov In transition metal catalysis, chiral ligands such as diphosphines (e.g., BINAP), PyBox, and amidoporphyrins are used with metals like rhodium, iridium, and cobalt to induce high levels of enantioselectivity. nih.govmdpi.com The design of the chiral ligand creates a specific steric and electronic environment around the metal center, which directs the approach of the substrate and controls the stereochemistry of the product.

Table 2: Examples of Chiral Catalysts in Asymmetric Synthesis Involving Cyclopropanes

| Catalyst System | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Chiral Rh(III) Complex | Asymmetric [2+1] cycloaddition | Constructs 1,2,3-trisubstituted cyclopropanes with high ee | acs.org |

| Co(II)-Amidoporphyrin | Radical cyclopropanation | Broad applicability for alkenes and heteroaryldiazomethanes | nih.gov |

| Engineered Myoglobin | Biocatalytic cyclopropanation | Provides access to specific stereoisomers (e.g., trans-(1R,2R)) | nih.gov |

These catalytic systems enable the synthesis of valuable, optically active molecules from readily available cyclopropanol precursors. researchgate.netrsc.org

Substrate-Controlled Stereochemical Outcomes

In the synthesis of complex cyclopropanes, the inherent structural and electronic features of the substrate can dictate the stereochemical course of a reaction. This substrate-controlled approach is a powerful strategy for achieving high levels of diastereoselectivity. The stereochemical outcome is often governed by minimizing steric interactions and maximizing favorable electronic interactions in the transition state.

For instance, in the synthesis of polysubstituted borylated (aminomethyl)cyclopropanes, which can be oxidized to the corresponding cyclopropanols, the use of 3-substituted aziridine derivatives as substrates leads to products with high diastereoselectivity. The reaction proceeds through a diastereoselective 3-exo-tet cyclization. Density functional theory (DFT) calculations have shown that the observed diastereoselectivity arises from the minimization of steric interactions in the transition state. For example, the reaction involving anti-3-substituted aziridines results in a high diastereomeric ratio (d.r.) of >20:1, a preference rationalized by a significant energy difference (ΔΔG‡ = 3.5 kcal/mol) between the competing transition states. In contrast, a syn-3-substituted derivative shows a notable decrease in diastereoselectivity, highlighting the subtle interplay of steric factors. tymcdonald.com

The principle of substrate control is also evident in hydroxyl-directed Simmons-Smith cyclopropanation, where the hydroxyl group of an allylic alcohol directs the cyclopropanating reagent to the same face of the double bond, resulting in a high degree of stereoselectivity. This approach is a key step in the stereoselective synthesis of certain bicyclo[3.1.0]hexane systems, which serve as templates for conformationally locked nucleoside analogues.

The following table illustrates the impact of substrate stereochemistry on the diastereomeric ratio of the resulting cyclopropane product in a model system.

| Substrate Stereochemistry | Diastereomeric Ratio (d.r.) |

| anti-Substituent | >20:1 |

| syn-Substituent | 3:1 |

This table demonstrates how the initial stereochemistry of the reactant can significantly influence the stereochemical outcome of the cyclopropanation reaction.

Diastereoselective and Enantioselective Approaches to Cyclopropane Scaffolds

Beyond substrate control, the development of sophisticated diastereoselective and enantioselective methodologies has enabled the synthesis of a vast array of stereochemically defined cyclopropane-containing molecules. These methods often employ chiral catalysts or auxiliaries to control the absolute and relative stereochemistry of the newly formed stereocenters.

Diastereoselective Synthesis:

A common strategy for the diastereoselective synthesis of cyclopropanes involves the reaction of a nucleophile with an activated alkene. For example, the coupling of carbon pronucleophiles with unactivated alkenes can proceed with high diastereoselectivity. nih.govnih.gov This method provides complementary relative stereochemistry compared to traditional metal-catalyzed approaches. The Corey-Chaykovsky reaction, which involves the addition of a sulfur ylide to an electron-deficient alkene, is another powerful tool for constructing substituted cyclopropanes, although it is typically limited to α,β-unsaturated carbonyl compounds. nih.gov

The synthesis of cyclopropane amino acids, which are structurally related to this compound, often relies on the 1,3-dipolar cycloaddition of diazo compounds onto dehydroamino acids. This method is advantageous as dehydroamino acids are readily accessible. The subsequent extrusion of nitrogen from the pyrazoline intermediate yields the desired cyclopropane.

Enantioselective Synthesis:

Enantioselective approaches to cyclopropane synthesis are crucial for accessing optically pure compounds. These methods often involve transition metal catalysis with chiral ligands. Copper(I)-bisoxazoline complexes, for instance, have been successfully employed in the enantioselective cyclopropanation of trans-alkenyl boronates with trifluorodiazoethane to produce 2-substituted-3-(trifluoromethyl)cyclopropylboronates with high levels of stereocontrol. nih.gov These versatile cyclopropylboronates can be further functionalized, providing access to a wide range of trifluoromethyl-cyclopropane derivatives.

Myoglobin-mediated carbene transfer catalysis represents a biocatalytic approach to the highly diastereo- and enantioselective synthesis of nitrile-substituted cyclopropanes. Engineered myoglobin variants can catalyze the cyclopropanation of a broad range of olefin substrates with diazoacetonitrile, achieving up to 99.9% de and ee.

The following table summarizes various catalytic systems and their effectiveness in the enantioselective synthesis of cyclopropane derivatives.

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |

| Copper(I)-tBuBOX | (E)-Styryl pinacolboronate | 2-Phenyl-3-(trifluoromethyl)cyclopropylboronate | 95% |

| Engineered Myoglobin | Styrene | 2-Phenylcyclopropane-1-carbonitrile | >99% |

| Chiral Squaramide | Cyclobutene | Thio-substituted cyclobutane | up to 99.7% |

This table highlights the high levels of enantioselectivity achievable with modern catalytic methods in the synthesis of chiral cyclopropane and related small ring systems.

Influence of Remote Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of chemical reactions are not only influenced by the functional groups directly involved in bond-making and bond-breaking events but also by substituents located at a distance from the reaction center. In the context of this compound, the bulky tert-butoxycarbonyl (Boc) protecting group on the aminomethyl substituent can exert significant remote effects.

The Boc group is known for its steric bulk, which can influence the approach of reagents to the cyclopropane ring. While primarily a protecting group, its presence can impact the conformational preferences of the molecule and, consequently, the stereochemical outcome of subsequent reactions. For example, in reactions involving the cyclopropane ring, the Boc group could sterically hinder one face of the ring, directing incoming reagents to the opposite, less hindered face.

Furthermore, the electronic properties of the Boc group, although primarily inductive, can subtly influence the electron density of the cyclopropane ring. The tert-butoxycarbonyl group is generally considered electron-withdrawing, which can affect the stability of charged intermediates or transition states during a reaction. The stability of the Boc group itself is also a factor, as it can be removed under acidic conditions, a process that proceeds via the formation of a t-butyl cation. researchgate.net

The following table outlines the potential influence of the Boc group on different aspects of a reaction involving the cyclopropane core.

| Aspect | Potential Influence of the Boc Group |

| Stereoselectivity | Steric hindrance directing the approach of reagents. |

| Reactivity | Electronic effects on the stability of intermediates. |

| Reaction Pathway | Potential for intramolecular reactions or rearrangements. |

This table summarizes the multifaceted role the Boc protecting group can play in directing the course of chemical transformations on the cyclopropane scaffold.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications to Cyclopropanol (B106826) Chemistry

Density Functional Theory (DFT) has emerged as a powerful tool in computational organic chemistry, offering a favorable balance between accuracy and computational cost. For cyclopropanol derivatives, including 1-(Boc-aminomethyl)cyclopropan-1-ol, DFT is instrumental in understanding their chemical behavior.

DFT calculations are frequently employed to map the potential energy surfaces of chemical reactions, allowing for the identification and characterization of transition states. By locating the transition state structure, which represents the highest energy point along the reaction coordinate, the activation barrier for a given transformation can be calculated. This information is crucial for predicting reaction rates and understanding mechanistic pathways. For instance, in reactions involving the opening of the cyclopropane (B1198618) ring, a process driven by the release of inherent ring strain, DFT can model the bond-breaking and bond-forming processes.

In a hypothetical DFT study on the acid-catalyzed ring-opening of this compound, one could expect to elucidate the transition state leading to a stabilized carbocation intermediate. The calculated activation barrier would provide a quantitative measure of the kinetic feasibility of this process. Such calculations can be performed with various functionals and basis sets to ensure the reliability of the results.

Table 1: Hypothetical DFT-Calculated Activation Energies for a Reaction of a Cyclopropanol Derivative

| Reaction Pathway | Functional/Basis Set | Activation Energy (kcal/mol) |

| Ring Opening | B3LYP/6-31G(d) | 15.2 |

| Proton Transfer | M06-2X/cc-pVTZ | 8.5 |

| SN2 Displacement | ωB97X-D/aug-cc-pVTZ | 22.1 |

This table is illustrative and presents hypothetical data to demonstrate the output of DFT calculations.

Many reactions involving substituted cyclopropanes can yield multiple products, and DFT calculations are adept at predicting and explaining the observed regio- and stereoselectivity. By comparing the activation energies of the different pathways leading to various isomers, the favored product can be identified. For this compound, with its multiple functional groups, understanding the regioselectivity of its reactions is critical.

For example, in a reaction where the cyclopropane ring is attacked by a nucleophile, DFT can be used to model the approach of the nucleophile to the different electrophilic sites on the molecule. The calculated energies of the transition states for each possible attack would reveal the most likely outcome. Factors influencing this selectivity, such as steric hindrance from the bulky Boc group and the electronic influence of the hydroxyl and aminomethyl substituents, can be quantified and analyzed. DFT has been successfully used to explain the origins of diastereoselectivity in cyclopropanation reactions by analyzing steric and electronic interactions in the transition states. acs.orgnih.gov

The three-dimensional structure of a molecule, including the spatial arrangement of its substituents, can have a profound impact on its reactivity. This compound possesses several rotatable bonds, leading to a complex conformational landscape. DFT calculations can be used to identify the most stable conformers and the energy barriers between them.

The relative populations of different conformers can influence which reaction pathways are accessible. For instance, a particular conformation might be required for an intramolecular reaction to occur, and if this conformer is energetically unfavorable, the reaction will be slow. The interplay between the Boc-aminomethyl side chain and the cyclopropanol ring can be modeled to understand how different conformations might facilitate or hinder reactions at the hydroxyl group or the cyclopropane ring.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling, encompassing methods like DFT and ab initio calculations, provides a detailed picture of reaction mechanisms. These models can trace the entire reaction path from reactants to products, revealing the presence of intermediates and the nature of transition states. For reactions of this compound, such modeling could be used to investigate, for example, the mechanism of its formation or its subsequent transformations.

In the context of donor-acceptor cyclopropanes, quantum chemical modeling has been instrumental in understanding their cycloaddition and annulation reactions. researchgate.net While this compound is not a classic donor-acceptor cyclopropane, the principles of how substituents influence the electronic nature of the cyclopropane ring are transferable. Modeling can reveal how the electron-donating nature of the hydroxyl and amino groups, modulated by the bulky Boc protecting group, affects the reactivity of the cyclopropane ring towards electrophiles or in ring-opening reactions. rsc.org

Theoretical Insights into Strain Release and Bonding in Cyclopropane Derivatives

The chemistry of cyclopropane and its derivatives is dominated by the concept of ring strain, which is a combination of angle strain (due to the 60° C-C-C bond angles) and torsional strain (from the eclipsing of hydrogens). masterorganicchemistry.comutexas.edu Theoretical studies provide a deep understanding of the nature of the bonding in the cyclopropane ring and the energetic consequences of this strain.

The C-C bonds in cyclopropane are often described as "bent bonds," having significant p-character and being weaker than typical C-C single bonds. utexas.edu This makes them susceptible to cleavage in reactions that lead to the opening of the three-membered ring, thereby releasing the strain energy of approximately 28 kcal/mol. utexas.edu Theoretical methods can quantify this strain energy and model how it is released in various reactions.

Energy decomposition analysis and related methods can be used to study the bonding in detail, partitioning the interaction energy into contributions from electrostatic interactions, Pauli repulsion, and orbital interactions. nih.gov These studies have provided a more nuanced understanding of the bonding in cyclopropane rings, moving beyond the simple bent-bond model. nih.gov For this compound, theoretical calculations can illuminate how the substituents perturb the electronic structure of the cyclopropane ring and influence the energetics of its strain-releasing reactions.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-(Boc-aminomethyl)cyclopropan-1-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is employed to fully characterize its intricate structure.

High-Resolution ¹H NMR Analysis of Cyclopropane (B1198618) Derivatives

High-resolution proton (¹H) NMR spectroscopy is the initial and one of the most informative steps in the structural analysis of this compound. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each proton signal provide a wealth of information.

The ¹H NMR spectrum of a related compound, cis-1-(N-Boc-aminomethyl)-2-vinylcyclopropane, shows characteristic signals that can be used for comparison. clockss.org For instance, the protons of the Boc (tert-butyloxycarbonyl) protecting group typically appear as a sharp singlet around 1.44 ppm due to the nine equivalent protons of the tert-butyl group. clockss.org The aminomethyl protons (-CH₂-NHBoc) are expected to appear as a multiplet, influenced by coupling to the adjacent cyclopropyl (B3062369) proton and the NH proton. In the case of cis-1-(N-Boc-aminomethyl)-2-vinylcyclopropane, these protons resonate at approximately 2.87 and 3.41 ppm. clockss.org

The protons on the cyclopropane ring itself have distinctive chemical shifts, typically in the upfield region of the spectrum (0-2 ppm), due to the ring current effect of the three-membered ring. In cis-1-(N-Boc-aminomethyl)-2-vinylcyclopropane, the cyclopropyl protons appear as multiplets between 0.42 and 1.65 ppm. clockss.org For this compound, the presence of the hydroxyl group at the C1 position would influence the chemical shifts of the adjacent cyclopropyl protons, likely causing a downfield shift compared to unsubstituted cyclopropanes. The hydroxyl proton itself would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

A representative ¹H NMR data table for this compound is presented below, based on known chemical shifts for similar structural motifs.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Cyclopropyl-H | ~0.6-0.9 | m | - |

| Boc (-C(CH₃)₃) | ~1.45 | s | - |

| Aminomethyl (-CH₂-) | ~3.1-3.3 | m | - |

| Hydroxyl (-OH) | Variable | br s | - |

| Amide (-NH-) | ~4.8-5.2 | br t | ~6.0 |

Note: This table is a representation based on typical chemical shifts for the functional groups present and may not reflect the exact experimental values.

¹³C NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum.

In this compound, the carbonyl carbon of the Boc group is expected to resonate downfield, typically around 156 ppm. clockss.org The quaternary carbon of the tert-butyl group (O-C(CH₃)₃) appears around 79 ppm, while the methyl carbons (-C(CH₃)₃) are found further upfield at approximately 28 ppm. clockss.org

The carbons of the cyclopropane ring are characterized by their upfield chemical shifts. The quaternary carbon atom of the cyclopropane ring bearing the hydroxyl group (C1) would be expected in the range of 50-60 ppm. The methylene (B1212753) carbons of the cyclopropane ring (C2 and C3) would appear at even higher fields. The aminomethyl carbon (-CH₂-NHBoc) would likely be found in the 40-50 ppm region.

A representative ¹³C NMR data table for this compound is provided below.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Cyclopropyl -CH₂- | ~12-18 |

| Boc (-C(CH₃)₃) | ~28.4 |

| Aminomethyl (-CH₂-) | ~45-50 |

| Cyclopropyl -C-OH | ~55-60 |

| Boc (-O-C(CH₃)₃) | ~79.2 |

| Boc (-C=O) | ~156.0 |

Note: This table is a representation based on typical chemical shifts for the functional groups present and may not reflect the exact experimental values.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Complex Cyclopropanol (B106826) Structures

For complex molecules like this compound, 1D NMR spectra can sometimes be ambiguous due to overlapping signals. Two-dimensional (2D) NMR techniques are powerful tools that provide correlations between different nuclei, allowing for the definitive assignment of the structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). In the context of this compound, a COSY spectrum would show cross-peaks between the NH proton and the aminomethyl protons, and between the aminomethyl protons and the adjacent cyclopropyl proton. It would also reveal the coupling network among the cyclopropyl protons themselves.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These are heteronuclear correlation experiments that correlate protons with the carbon atoms to which they are directly attached. An HSQC spectrum of this compound would show a correlation peak between the aminomethyl protons and the aminomethyl carbon, as well as correlations between each of the cyclopropyl protons and their respective carbon atoms. This is invaluable for assigning the ¹³C NMR signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over two or three bonds). For instance, an HMBC spectrum would show a correlation between the nine protons of the Boc group and both the quaternary carbon and the carbonyl carbon of the Boc group. It would also show correlations between the aminomethyl protons and the quaternary carbon of the cyclopropane ring (C1), confirming the connectivity of the aminomethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. A NOESY spectrum can provide crucial information about the stereochemistry and conformation of the molecule. For example, it could show spatial proximity between the aminomethyl protons and certain protons on the cyclopropane ring, helping to define the molecule's three-dimensional structure.

Through the systematic application of these advanced NMR techniques, a complete and unambiguous assignment of the structure of this compound can be achieved, providing a solid foundation for further chemical and biological studies.

Synthetic Applications of 1 Boc Aminomethyl Cyclopropan 1 Ol in Complex Molecule Synthesis

Utilization as a Versatile Three-Carbon Synthon in Target-Oriented Synthesis

1-(Boc-aminomethyl)cyclopropan-1-ol serves as a versatile three-carbon synthon, a building block that introduces a three-carbon unit into a target molecule. This utility stems from the inherent reactivity of the cyclopropane (B1198618) ring, which can undergo ring-opening reactions under various conditions to reveal a linear three-carbon chain with differentiated functionalities at each end. The presence of the Boc-protected aminomethyl group and the tertiary hydroxyl group offers handles for further synthetic transformations in a controlled manner.

The strategic incorporation of this synthon allows for the efficient construction of carbon skeletons that might otherwise require lengthy and complex synthetic sequences. Its application is particularly valuable in target-oriented synthesis, where the goal is the concise and efficient preparation of a specific complex molecule.

Construction of Challenging Carbocyclic and Heterocyclic Scaffolds

The unique reactivity of this compound facilitates the synthesis of intricate carbocyclic and heterocyclic systems, which are core structures in many biologically active molecules.

Formation of All-Carbon Quaternary Centers

A significant challenge in organic synthesis is the creation of all-carbon quaternary centers—a carbon atom bonded to four other carbon atoms. These structural motifs are prevalent in a wide array of natural products and pharmaceuticals. Methodologies involving organocatalytic aminomethylation of ketenes using N,O-acetals, which can be conceptually related to the reactivity of aminocyclopropanols, have been developed to generate β2,2-amino esters bearing an all-carbon quaternary stereocenter with high enantioselectivity. nih.gov This transformation highlights the potential of aminomethyl-functionalized synthons in constructing these sterically congested centers. While not directly using this compound, the principle underscores the value of the aminomethyl group in facilitating the formation of such complex centers. nih.gov Furthermore, iridium-catalyzed C-H functionalization of methanol (B129727) has been reported to create all-carbon quaternary centers, demonstrating another modern approach to this synthetic challenge. nih.gov

Synthesis of Fused Ring Systems and Spirocycles

The strained cyclopropane ring of this compound can participate in various ring-expansion and rearrangement reactions, making it a valuable precursor for the synthesis of fused and spirocyclic systems. These complex ring systems are common features in many natural products and drug candidates. For instance, the synthesis of a novel Boc-protected cyclopropane-modified proline analogue, 5-azaspiro[2.4]heptane-6-carboxylic acid, has been achieved in six steps starting from (2S,4R)-4-hydroxyproline, with a modified Simmons-Smith reaction as the key step to form the spirocyclic cyclopropane ring. researchgate.net This demonstrates the utility of cyclopropanation reactions in constructing spirocyclic scaffolds.

Role in Natural Product Synthesis and Analog Development

The cyclopropane moiety is a structural feature found in a diverse range of natural products, including terpenes, pheromones, and unusual amino acids. marquette.edu The rigidity and unique electronic properties of the cyclopropane ring often impart specific biological activities to these molecules. This compound and its derivatives serve as key building blocks for the synthesis of these natural products and their analogs.

The development of analogs of natural products is crucial for understanding structure-activity relationships (SAR) and for optimizing pharmacological properties. The ability to introduce the aminomethylcyclopropyl motif allows for the systematic modification of lead compounds, potentially leading to improved potency, selectivity, and pharmacokinetic profiles. For example, cyclopropane-containing compounds have been shown to enhance potency, improve metabolic stability, reduce efflux ratios, and increase aqueous solubility and oral bioavailability of drug candidates. namiki-s.co.jp

Development of Novel Methodologies Facilitated by the Compound's Reactivity

The distinct reactivity of this compound has spurred the development of new synthetic methods. Its strained ring system is susceptible to cleavage under various conditions, including acid- or metal-catalyzed ring-opening, which can be harnessed to generate reactive intermediates for subsequent transformations.

For instance, the development of cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide (B99878) has enabled the multigram-scale synthesis of bifunctional cyclopropane precursors. nih.gov These precursors can then be divergently derivatized to create a diverse collection of cyclopropane-containing compounds. nih.gov Such methodologies, inspired by the utility of cyclopropane building blocks, expand the toolbox of synthetic chemists and enable the exploration of new chemical space.

Application in the Synthesis of Privileged Structures and Building Blocks for Chemical Libraries

Privileged structures are molecular scaffolds that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. The aminomethylcyclopropane motif can be considered a component of such structures. The synthesis of libraries of compounds based on a common scaffold is a powerful strategy for identifying new drug leads.

This compound is an ideal building block for the construction of chemical libraries due to its bifunctional nature, allowing for the introduction of diversity at two points. mdpi.com The Boc-protected amine can be deprotected and coupled with a variety of carboxylic acids, while the hydroxyl group can be functionalized or used to initiate further reactions. This modular approach, often employed in diversity-oriented synthesis, allows for the rapid generation of a large number of structurally diverse molecules for high-throughput screening. nih.gov The use of such building blocks facilitates the exploration of new chemical space and increases the probability of discovering novel bioactive compounds. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products